1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea
Description
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(21-10-8-16-5-2-1-3-6-16)22-11-12-24-15-18(14-23-24)17-7-4-9-20-13-17/h1-7,9,13-15H,8,10-12H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKNLCOJVXSPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multi-step reactions. One common method includes the reaction of 2-phenylethylamine with isocyanates to form the urea linkage. The pyrazolyl and pyridinyl groups can be introduced through cyclization reactions involving appropriate precursors such as hydrazines and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or pyrazolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
The biological activity of this compound has been investigated in various studies, particularly focusing on its antiproliferative properties.
Anticancer Activity
Research indicates that derivatives of urea compounds similar to 1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea exhibit significant anticancer properties. For instance, studies have shown that modifications in the structure can enhance efficacy against specific cancer cell lines. The mechanisms proposed include:
- Inhibition of Cell Proliferation : Compounds have been shown to arrest the cell cycle at specific phases, leading to reduced tumor growth.
- Induction of Apoptosis : Certain derivatives trigger programmed cell death in cancer cells, which is a desirable effect in cancer therapy.
Case Studies
Several studies have explored the antiproliferative activities of urea derivatives, providing insights into their potential applications:
- Study on Antiproliferative Activity : A series of urea derivatives were synthesized and tested against various cancer cell lines from the National Cancer Institute (NCI). Results indicated that certain modifications led to enhanced activity against specific types of cancer cells, suggesting a structure-activity relationship that could guide future drug design efforts .
- Mechanistic Studies : Investigations into the cellular mechanisms revealed that some derivatives could effectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit microbial growth by interfering with essential enzymes in the pathogen .
Comparison with Similar Compounds
Structural Comparisons
The target compound’s key structural elements are compared to analogous urea derivatives (Table 1):
Key Observations :
- Aromatic vs. Aliphatic Substituents : The target compound’s 2-phenylethyl group provides lipophilicity, whereas analogs like 9a (ethyl) or MK13 (methoxyphenyl) vary in electronic and steric properties .
- Functional Groups : Electron-withdrawing groups (e.g., trifluoromethyl in SB705498) enhance target affinity, while methoxy groups (MK13) improve solubility .
Biological Activity
1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications, supported by case studies and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a phenethyl group, a urea moiety, and a pyrazole ring substituted with a pyridine. This unique arrangement is crucial for its biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cellular signaling pathways:
- Inhibition of p38 MAP Kinase : Compounds with similar structures have been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a significant role in inflammatory responses. For instance, certain pyrazole derivatives exhibited IC50 values in the low micromolar range against p38 MAPK, indicating potent inhibitory activity .
Biological Activity Overview
Case Study 1: Antimicrobial Properties
A study evaluated the antibacterial efficacy of various pyrazole derivatives, including those structurally related to our compound. The results demonstrated moderate activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL .
Case Study 2: Anti-inflammatory Effects
In another investigation, a related compound was tested for its ability to inhibit TNFα production in lipopolysaccharide (LPS)-stimulated THP-1 cells. The study reported an EC50 value of approximately 18 nM, showcasing significant anti-inflammatory potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Urea Linkage : The urea group is essential for binding interactions with target proteins.
- Pyrazole Ring : This moiety is known for its ability to modulate enzyme activity, particularly in carbonic anhydrase inhibition.
Q & A
Basic: What are the standard synthetic routes for preparing 1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea, and what parameters critically influence reaction yield?
Answer:
The synthesis of urea derivatives typically involves coupling amines with isocyanates or using Curtius-type reactions. For this compound, a plausible route includes:
- Step 1: Synthesis of the pyrazole-ethylamine intermediate via condensation of 4-(pyridin-3-yl)-1H-pyrazole with a bromoethyl precursor, followed by nucleophilic substitution.
- Step 2: Reaction of the pyrazole-ethylamine with 2-phenylethyl isocyanate under anhydrous conditions (e.g., in chloroform or toluene) .
Critical parameters: - Solvent choice: Polar aprotic solvents (e.g., toluene, CHCl₃) enhance reactivity and reduce side reactions .
- Temperature: Reflux conditions (e.g., 80–110°C) are often required for complete conversion .
- Purification: Recrystallization from ethanol-acetic acid (2:1) mixtures improves purity and yield .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this urea derivative?
Answer:
- 1H/13C NMR: Key for confirming the urea backbone and substituent connectivity. For example:
- X-ray crystallography: Resolves dihedral angles between aromatic rings (e.g., pyridinyl vs. pyrazole rings), critical for understanding conformational flexibility. For related pyrazole-urea analogs, dihedral angles of 16–52° between rings are common .
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
Advanced: How can computational methods predict the biological targets or binding affinity of this compound?
Answer:
- Molecular docking: Use software like AutoDock Vina to model interactions with receptors (e.g., σ₁ receptors, kinases). Pyrazole and urea moieties often engage in hydrogen bonding with active-site residues .
- Pharmacophore modeling: Identify essential features (e.g., basic amines, aromatic spacing) that align with known pharmacophores for targets like σ₁R antagonists .
- QSAR studies: Correlate substituent electronic properties (Hammett constants) with activity data from analogs to predict potency .
Advanced: What strategies optimize selectivity in receptor binding studies for pyrazole-urea derivatives?
Answer:
- Spacer length: Ethylenoxy (CH₂CH₂O) spacers between the pyrazole and urea groups improve σ₁R vs. σ₂R selectivity by reducing steric hindrance .
- Substituent tuning: Electron-withdrawing groups (e.g., fluorine) on the pyridinyl ring enhance binding specificity to kinases or GPCRs .
- Solvent-accessible surface area (SASA) analysis: Prioritize analogs with reduced non-polar surface area to minimize off-target interactions .
Data Contradiction: How can researchers resolve discrepancies in reaction yields when varying solvent systems?
Answer:
- Case study: Method A (toluene) vs. Method B (CHCl₃) for urea synthesis :
- Toluene: Higher yields (45–60%) due to efficient azeotropic water removal.
- CHCl₃: Lower yields (30–40%) but faster reaction times.
- Resolution: Use design of experiments (DoE) to optimize solvent polarity, temperature, and stoichiometry. For example, mixed solvents (toluene:CHCl₃, 3:1) balance yield and reaction rate .
Basic: What purification methods are recommended for isolating this compound from complex reaction mixtures?
Answer:
- Column chromatography: Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1) to separate urea derivatives from unreacted amines .
- Recrystallization: Ethanol-acetic acid (2:1) effectively removes hydrophilic impurities while retaining product stability .
- HPLC: Reverse-phase C18 columns (MeCN:H₂O, 0.1% TFA) resolve closely related pyrazole isomers .
Advanced: How does the electronic nature of substituents influence the compound’s reactivity in follow-up derivatization?
Answer:
- Electron-donating groups (e.g., -OCH₃): Increase nucleophilicity of the pyrazole N-atom, facilitating alkylation or acylation reactions .
- Electron-withdrawing groups (e.g., -CF₃): Stabilize intermediates in Suzuki-Miyaura cross-coupling reactions, enabling aryl functionalization .
- Steric effects: Bulky substituents on the pyridinyl ring hinder access to the urea carbonyl, reducing hydrolysis rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
